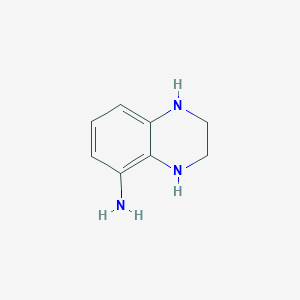

1,2,3,4-Tetrahydroquinoxalin-5-amine

Description

Structure

3D Structure

Properties

CAS No. |

163120-59-0 |

|---|---|

Molecular Formula |

C8H11N3 |

Molecular Weight |

149.19304 |

Synonyms |

1,2,3,4-tetrahydroquinoxalin-5-aMine |

Origin of Product |

United States |

Foundational & Exploratory

The Structure-Activity Relationship (SAR) of Tetrahydroquinoxaline Amines: A Medicinal Chemist's Guide to a Privileged Scaffold

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of THQ amine derivatives, synthesizing technical data and field-proven insights for researchers and drug development professionals. We will dissect the nuanced effects of structural modifications on biological activity, focusing primarily on anticancer and α-adrenergic receptor antagonism. This document explains the causality behind experimental choices in designing THQ-based compounds, provides detailed synthetic and analytical protocols, and offers a forward-looking perspective on this versatile pharmacophore.

The Tetrahydroquinoxaline Core: A Foundation for Diverse Bioactivity

The tetrahydroquinoxaline nucleus is a bicyclic heterocyclic system formed by the fusion of a benzene ring and a pyrazine ring.[3] Its partially saturated nature provides a three-dimensional geometry that is crucial for specific and high-affinity interactions with protein targets. This structural feature, combined with the two nitrogen atoms that can act as hydrogen bond acceptors, makes the THQ core an ideal starting point for developing potent and selective therapeutic agents.[3][4] Derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and receptor-modulating effects.[4][5]

Decoding the SAR: From Structural Tweaks to Potency Gains

The biological activity of THQ amines is exquisitely sensitive to the nature, position, and orientation of substituents on both the aromatic ring and the nitrogen atoms of the pyrazine ring.

Anticancer Activity: Targeting Cellular Proliferation

THQ derivatives have emerged as potent anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, receptor tyrosine kinases (e.g., EGFR-TK), and signal transducers like STAT3.[3][6][7] The SAR for this class of compounds is rich and provides clear vectors for optimization.

Key SAR Insights for Anticancer THQs:

-

Amine Substitution: The nature of the amine substituent is critical. For certain classes of anticancer quinoxalines, a secondary amine at a specific position enhances activity, while primary and tertiary amines can diminish it.[3]

-

Linker Strategy: The linker connecting the THQ core to other pharmacophoric elements significantly impacts potency. For instance, studies have shown that a benzyl linker can increase activity, whereas a sulfonyl linker may decrease it.[3] An aliphatic linker, such as a simple methylene group (-CH2-), is often essential for optimal activity in certain series.[3]

-

Aromatic Ring Substitution:

-

Electron-Releasing Groups: The presence of electron-donating groups (e.g., methoxy, -OCH3) on the benzene portion of the THQ scaffold is frequently essential for high potency.[3]

-

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups (e.g., nitro, -NO2) at certain positions, such as position 7, can decrease anticancer activity.[3] However, in other contexts, a halogen like chlorine (-Cl) can be more beneficial than other electron-withdrawing or -releasing groups.[3]

-

-

Bioisosteric Replacement: A common and effective strategy in drug design is the use of bioisosteres. Replacing an amide group with a sulfonamide moiety has been successfully employed to design novel THQ-based colchicine binding site inhibitors, complementing existing SAR data.[6]

The following diagram illustrates the general SAR principles for designing THQ-based anticancer agents.

Table 1: Antiproliferative Activity of Representative THQ Derivatives

| Compound ID | Target/Cell Line | Key Structural Feature | IC50 (µM) | Reference |

| Compound 5 | HeLa, SMMC-7721, K562 | Trimethoxy substitution on a linked aromatic ring | 0.071 - 0.164 | [3] |

| Compound 3 | Leukemia (Ty-82, THP-1) | Triazole ring with -CH2- linker | 1.6 - 2.5 | [3] |

| QW12 | HeLa | Quinoxaline-arylfuran hybrid | 10.58 | [7] |

| I-7 | HT-29 (Colon Cancer) | Tetrahydroquinoxaline sulfonamide | Moderate to strong activity reported | [6][8] |

α-Adrenergic Receptor Antagonism

Alpha-adrenergic receptor antagonists (α-blockers) are crucial in managing conditions like hypertension by blocking the vasoconstrictive effects of norepinephrine on vascular smooth muscle.[9][10] While much of the foundational work in this area has focused on related scaffolds like tetrahydroquinolines and indolines, the principles are highly relevant for designing THQ-based α-blockers.[11]

Key SAR Insights for Adrenergic Activity:

-

Separation of Agonist/Antagonist Activity: Subtle structural changes can profoundly shift a compound's profile from an agonist to an antagonist. In related series, increasing the size of an N-alkyl substituent or adding a halogen to the aromatic ring converts potent agonists into pure antagonists.[11]

-

Stereochemistry: The stereochemistry of substituents is paramount. For example, the cis and trans isomers of 1,3-dimethylindolin-2-yl imidazoline, a related scaffold, exhibit completely different activities: the cis isomer is a potent α2-agonist, while the trans isomer is an α2-antagonist.[11] This highlights the critical need for stereocontrolled synthesis and chiral separation in developing THQ-based receptor modulators.

The diagram below outlines the key structural decision points for designing THQ amines targeting α-adrenergic receptors.

Experimental Design: From Synthesis to Screening

The exploration of SAR is fundamentally an empirical process, requiring robust synthetic methods to generate diverse compound libraries and reliable bioassays to evaluate them.

General Protocol: Synthesis of a THQ Amine Library

A common and efficient method for synthesizing the THQ core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by reduction. Modern methods utilize advanced catalytic systems for greater efficiency and control.[4][12]

Step-by-Step Methodology:

-

Quinoxaline Formation:

-

To a solution of a substituted o-phenylenediamine (1.0 equiv) in ethanol, add a 1,2-dicarbonyl compound (e.g., glyoxal or a substituted derivative) (1.1 equiv).

-

Add a catalytic amount of a mild acid (e.g., acetic acid or a Lewis acid like CuSO4).[4]

-

Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure. The resulting crude quinoxaline is often pure enough for the next step or can be purified by column chromatography.

-

-

Reduction to Tetrahydroquinoxaline:

-

Dissolve the crude quinoxaline in a suitable solvent like methanol or THF.

-

Add a reducing agent such as sodium borohydride (NaBH4) (4.0 equiv) portion-wise at 0 °C.

-

Alternatively, for a more controlled and enantioselective reduction, catalytic asymmetric hydrogenation can be employed using a chiral catalyst system (e.g., Rh-thiourea complex) under a hydrogen atmosphere (1 MPa).[12]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude THQ.

-

-

N-Functionalization (Amine Introduction/Modification):

-

The secondary amines on the THQ core can be functionalized via standard N-alkylation or N-arylation reactions (e.g., Buchwald-Hartwig amination) to introduce the desired amine substituents.

-

-

Purification and Characterization:

-

Purify the final compounds using flash column chromatography on silica gel.

-

Characterize the structure and confirm purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Standard Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screen for potential anticancer agents.[6]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HT-29, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized THQ amine derivatives in cell culture medium. Treat the cells with these compounds at various concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

The following flowchart visualizes the integrated workflow from chemical synthesis to biological validation.

Future Perspectives

The tetrahydroquinoxaline scaffold remains a fertile ground for drug discovery. Future research will likely focus on several key areas:

-

Target Specificity: Moving beyond broad cytotoxicity to designing THQ derivatives that selectively inhibit specific isoforms of kinases or other enzymes to minimize off-target effects.

-

Computational Chemistry: The increased use of molecular docking and in silico screening will help to rationalize existing SAR data and predict novel, high-affinity binders, accelerating the design-synthesis-test cycle.[6][13]

-

Novel Modalities: Exploring the THQ core in new therapeutic contexts, such as PROTACs (PROteolysis TArgeting Chimeras) or covalent inhibitors, where its structural and chemical properties can be leveraged in innovative ways.

-

Enantioselective Synthesis: As the importance of stereochemistry is paramount for receptor interaction, the development of more efficient and scalable enantioselective synthetic methods will be crucial for clinical translation.[12]

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of tetrahydroquinoxaline amines can be unlocked, paving the way for the next generation of innovative medicines.

References

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 10. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 11. Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00803G [pubs.rsc.org]

- 13. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A One-Pot Synthesis of 1,2,3,4-Tetrahydroquinoxalin-5-amine via Catalytic Hydrogenation of 5-Nitroquinoxaline

Abstract

This application note provides a detailed, reliable protocol for the synthesis of 1,2,3,4-tetrahydroquinoxalin-5-amine from 5-nitroquinoxaline in a single, efficient step. The core of this process is a catalytic transfer hydrogenation reaction, a method chosen for its high yield, operational simplicity, and favorable safety profile compared to high-pressure hydrogenation. We will explore the mechanistic rationale behind the chosen methodology, provide a step-by-step experimental guide, and outline the necessary characterization and purification techniques. This guide is designed to be a self-validating system, enabling researchers to confidently replicate and adapt the procedure.

Introduction and Significance

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amine group at the 5-position creates a valuable synthetic intermediate, opening avenues for further functionalization in drug discovery programs. The traditional synthesis of such compounds can involve multi-step processes with harsh reagents. The presented one-pot method, which simultaneously reduces both the aromatic nitro group and the pyrazine ring of the quinoxaline system, offers a significant improvement in efficiency and atom economy.

The conversion relies on catalytic hydrogenation, a cornerstone of organic synthesis for the reduction of nitro compounds and N-heterocycles.[1][2][3] This protocol has been optimized to ensure complete conversion while minimizing side reactions, providing a robust route to a key building block for pharmaceutical development.

Mechanistic Rationale and Strategic Choices

The transformation of 5-nitroquinoxaline to 1,2,3,4-tetrahydroquinoxalin-5-amine involves two distinct reduction processes occurring in a single pot: the reduction of an aromatic nitro group and the hydrogenation of a pyrazine ring.

-

Reduction of the Nitro Group: The reduction of an aromatic nitro group to a primary amine is a six-electron process. Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source, the reaction proceeds through nitroso and hydroxylamine intermediates.[4] These intermediates are typically not isolated as they are rapidly converted to the final amine under the reaction conditions.

-

Hydrogenation of the Pyrazine Ring: The quinoxaline core contains a pyrazine ring, which can be reduced to its saturated form, a piperazine ring fused to the benzene ring. Catalytic hydrogenation is a highly effective method for this transformation.[2][5]

Choice of Methodology: Catalytic Hydrogenation

Catalytic hydrogenation with Palladium on carbon (Pd/C) was selected for its proven efficacy in facilitating both required transformations.[1] This approach offers several advantages:

-

High Chemoselectivity: Pd/C is highly effective for nitro group reductions, often being the method of choice.[1] It is also well-suited for the hydrogenation of N-heteroarenes.[2]

-

Operational Simplicity: The catalyst is heterogeneous, allowing for simple removal by filtration upon reaction completion.

-

Safety: While all hydrogenation reactions require care, using hydrogen gas from a balloon or a Parr shaker at moderate pressures is a well-established and manageable laboratory procedure. It is crucial to acknowledge that the hydrogenation of nitro compounds is highly exothermic and requires careful monitoring to prevent thermal runaway.

Experimental Workflow and Protocol

The overall workflow involves setup, reaction execution, catalyst removal, product isolation, and purification.

Caption: Experimental workflow for the synthesis of 1,2,3,4-Tetrahydroquinoxalin-5-amine.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example | Notes |

| 5-Nitroquinoxaline | ≥97% | Sigma-Aldrich | Starting Material |

| Palladium on Carbon (10 wt%) | Degussa Type E101 | Strem Chemicals | Catalyst, handle carefully (pyrophoric when dry) |

| Ethanol (EtOH) | Anhydrous | Fisher Scientific | Reaction Solvent |

| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Airgas | Reducing Agent |

| Nitrogen (N₂) Gas | High Purity | Airgas | Inerting Gas |

| Celite® 545 | N/A | Sigma-Aldrich | Filtration Aid |

| Dichloromethane (DCM) | ACS Grade | VWR | For Chromatography |

| Methanol (MeOH) | ACS Grade | VWR | For Chromatography |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For Chromatography |

| Equipment | |||

| Parr Hydrogenation Apparatus or | |||

| similar high-pressure reactor | |||

| Magnetic Stirrer with Hotplate | |||

| Standard Glassware | |||

| Filtration Apparatus | |||

| Rotary Evaporator |

Step-by-Step Protocol

Safety First: This procedure involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst. Conduct the reaction in a well-ventilated fume hood behind a safety shield. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Reactor Setup: To a clean, dry Parr reactor vessel, add 5-nitroquinoxaline (e.g., 5.0 g, 28.5 mmol).

-

Solvent Addition: Add anhydrous ethanol (100 mL) to the vessel.

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (10 mol %, ~300 mg). Caution: Do not allow the catalyst to dry completely in the air as it can ignite.

-

Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen to ~50 psi and then venting three times. Follow this by purging with hydrogen gas three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Reaction Execution: Pressurize the reactor with hydrogen gas to 50-60 psi. Begin vigorous stirring and heat the reaction mixture to 60 °C.

-

Monitoring: The reaction progress can be monitored by observing hydrogen uptake. Continue the reaction for 12-24 hours or until hydrogen uptake ceases. A small aliquot can be carefully removed (after cooling and venting), filtered, and analyzed by TLC or LC-MS to confirm the disappearance of the starting material.

-

Reaction Quench and Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge the system with nitrogen.

-

Filtration: Carefully open the reactor and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL) to ensure all product is collected. Note: Keep the Celite®/catalyst pad wet with solvent until it can be disposed of properly to prevent ignition.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 1,2,3,4-tetrahydroquinoxalin-5-amine, typically as a solid.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of 0-10% methanol in dichloromethane is typically effective.

-

Fractions: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

-

Expected Yield: 75-90%.

Characterization Data (Predicted):

-

Appearance: Off-white to light brown solid.

-

¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons (likely in the δ 6.0-7.0 ppm range), the two NH protons (which may be broad), and the two sets of CH₂ protons of the saturated ring (likely in the δ 3.0-3.5 ppm range). The amine (-NH₂) protons on the aromatic ring will also be present as a broad singlet.

-

¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the aromatic carbons and two distinct signals for the aliphatic carbons of the tetrahydro-pyrazine ring.

-

Mass Spectrometry (ESI+): Calculated for C₈H₁₁N₃ [M+H]⁺: 150.10. Found: ~150.1.

Conclusion

This application note details a streamlined and efficient one-pot synthesis of 1,2,3,4-tetrahydroquinoxalin-5-amine from 5-nitroquinoxaline via catalytic hydrogenation. The protocol is robust, high-yielding, and relies on standard laboratory techniques. By providing a clear mechanistic rationale and a detailed, step-by-step guide, this document serves as a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating access to a versatile and important molecular scaffold.

References

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of 1,2,3,4-tetrahydroquinoxaline. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

-

Warsitz, M., & Doye, S. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry. Retrieved from [Link]

-

ACG Publications. (2021). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1][6]thiadiazole-4,5-diamine. Retrieved from [Link]

-

Thomas, S. P., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. Retrieved from [Link]

-

Ishida, T., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. Retrieved from [Link]

-

Jagadeesh, R. V., et al. (2017). Hydrogenation of nitro-heterocycles and aliphatic nitro compounds catalyzed cobalt-terephthalic acid MOF@C-800-catalyst. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinoxalines. Retrieved from [Link]

-

Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

Pike, R. D., & Dugan, E. C. (2007). 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E. Retrieved from [Link]

-

Papa, V., et al. (2019). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. Retrieved from [Link]

-

Samol, A., & Serafin, K. (2020). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

Carrington, E. J., et al. (2022). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

Wang, Z., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

Mastering the Synthesis of 5-Amino-1,2,3,4-tetrahydroquinoxaline: A Guide for Medicinal Chemists

An In-depth Review of Synthetic Strategies, Reagent Selection, and Detailed Protocols for a Key Pharmaceutical Building Block

Introduction: The Significance of 5-Amino-1,2,3,4-tetrahydroquinoxaline in Drug Discovery

5-Amino-1,2,3,4-tetrahydroquinoxaline is a valuable heterocyclic scaffold that serves as a crucial building block in the development of novel therapeutic agents. Its rigid, three-dimensional structure and the presence of a key amino functional group make it an attractive starting point for the synthesis of a wide range of biologically active molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable preparation of this important intermediate, focusing on the underlying chemical principles, reagent selection, and detailed experimental protocols.

Strategic Overview of the Synthesis

The most common and practical approach to the synthesis of 5-amino-1,2,3,4-tetrahydroquinoxaline involves a two-step sequence. This strategy hinges on the initial construction of the nitrated tetrahydroquinoxaline ring system, followed by the reduction of the nitro group to the desired amine. This approach offers a reliable and scalable route to the target molecule.

dot

Caption: Overall synthetic strategy for 5-amino-1,2,3,4-tetrahydroquinoxaline.

Part 1: Synthesis of the Key Intermediate: 5-Nitro-1,2,3,4-tetrahydroquinoxaline

The cornerstone of this synthesis is the formation of the 5-nitro-1,2,3,4-tetrahydroquinoxaline core. This is typically achieved through the cyclocondensation of 3-nitro-o-phenylenediamine with a suitable two-carbon electrophile. The choice of this electrophile and the reaction conditions are critical for achieving a good yield and purity of the intermediate.

Core Reagents and Their Rationale

| Reagent | Role | Rationale for Selection |

| 3-Nitro-o-phenylenediamine | Starting Material | Provides the aromatic backbone and the pre-installed nitro group at the desired position. |

| 1,2-Dibromoethane | Two-Carbon Electrophile | A common and effective reagent for forming the saturated heterocyclic ring via nucleophilic substitution with the two amino groups of the o-phenylenediamine. |

| Sodium Bicarbonate (NaHCO₃) | Base | Acts as an acid scavenger to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. |

| Ethanol | Solvent | A polar protic solvent that is suitable for dissolving the reactants and facilitating the nucleophilic substitution reaction. |

Reaction Mechanism: Cyclocondensation

The reaction proceeds through a double nucleophilic substitution mechanism. The more nucleophilic amino group of the 3-nitro-o-phenylenediamine first attacks one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbon-bromine bond, forming the six-membered heterocyclic ring.

dot

Caption: Simplified mechanism for the synthesis of the nitrated intermediate.

Detailed Experimental Protocol: Synthesis of 5-Nitro-1,2,3,4-tetrahydroquinoxaline

Materials:

-

3-Nitro-o-phenylenediamine

-

1,2-Dibromoethane

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitro-o-phenylenediamine (1.0 eq) in absolute ethanol.

-

Addition of Reagents: To this solution, add sodium bicarbonate (2.2 eq) followed by the slow addition of 1,2-dibromoethane (1.1 eq).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter the solid and wash with ethanol. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-nitro-1,2,3,4-tetrahydroquinoxaline as a solid.

Part 2: Reduction of 5-Nitro-1,2,3,4-tetrahydroquinoxaline to 5-Amino-1,2,3,4-tetrahydroquinoxaline

The final step in the synthesis is the reduction of the aromatic nitro group to the corresponding primary amine. This is a well-established transformation in organic chemistry, and several reliable methods can be employed. The choice of the reducing agent can be guided by factors such as functional group tolerance, scalability, and safety considerations.

Comparative Analysis of Reducing Agents

| Reducing Agent/System | Advantages | Disadvantages |

| Catalytic Hydrogenation (H₂/Pd-C) | Clean reaction, high yields, catalyst can be recycled.[1] | Requires specialized hydrogenation equipment, potential for over-reduction or dehalogenation in complex molecules. |

| Catalytic Hydrogenation (Raney Nickel) | Effective for nitro group reduction, can be used when dehalogenation is a concern with Pd/C. | Pyrophoric nature of the catalyst requires careful handling. |

| Iron in Acetic Acid (Fe/AcOH) | Inexpensive, mild, and selective for nitro group reduction in the presence of other reducible functional groups.[2] | Stoichiometric amounts of iron are required, leading to iron waste. |

Mechanism of Nitro Group Reduction (Catalytic Hydrogenation)

In catalytic hydrogenation, the nitro compound is adsorbed onto the surface of the catalyst (e.g., Palladium on Carbon). Molecular hydrogen is also adsorbed and dissociates into hydrogen atoms on the catalyst surface. The nitro group is then stepwise reduced by the surface-bound hydrogen atoms, proceeding through nitroso and hydroxylamine intermediates to the final amine.

dot

Caption: Stepwise reduction of a nitro group to an amine.

Detailed Experimental Protocols for Nitro Group Reduction

Materials:

-

5-Nitro-1,2,3,4-tetrahydroquinoxaline

-

10% Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

-

Celite®

Procedure:

-

Reaction Setup: To a solution of 5-nitro-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add 10% Pd/C (typically 5-10 mol% of palladium).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis.

-

Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-1,2,3,4-tetrahydroquinoxaline, which can be further purified by recrystallization or column chromatography if necessary.

Materials:

-

5-Nitro-1,2,3,4-tetrahydroquinoxaline

-

Iron powder (Fe)

-

Glacial Acetic Acid (AcOH)

-

Ethanol

-

Water

-

Sodium bicarbonate or Sodium hydroxide solution

-

Ethyl acetate or Dichloromethane

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 5-nitro-1,2,3,4-tetrahydroquinoxaline (1.0 eq) and iron powder (typically 3-5 eq) in a mixture of ethanol and acetic acid.

-

Reaction: Heat the mixture to reflux with stirring. The reaction is often exothermic.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and filter off the iron salts. Concentrate the filtrate and dilute the residue with water.

-

Neutralization and Extraction: Carefully basify the aqueous solution with sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed.

Conclusion

The synthesis of 5-amino-1,2,3,4-tetrahydroquinoxaline is a readily achievable process for medicinal chemists. The two-step approach, involving the cyclocondensation of 3-nitro-o-phenylenediamine followed by the reduction of the nitro group, is a robust and versatile strategy. Careful selection of reagents and reaction conditions, as detailed in the protocols above, will enable the efficient and reliable preparation of this valuable building block for drug discovery programs.

References

- Desai, D. G., Swami, S. S., & Hapase, S. B. (n.d.). RAPID AND INEXPENSIVE METHOD FOR REDUCTION OF NITROARENES TO ANILINES.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. [Link]

Sources

Application Note: Chemoselective Reductive Amination of 1,2,3,4-Tetrahydroquinoxalin-5-amine

[1]

Abstract & Chemical Assessment

1,2,3,4-Tetrahydroquinoxalin-5-amine is a bicyclic "privileged scaffold" frequently utilized in kinase inhibitors and GPCR ligands.[1] Its structure presents a classic chemoselectivity challenge : it contains three nucleophilic nitrogen atoms with distinct electronic profiles.[1]

-

N1 & N4 (Endocyclic): Secondary aliphatic amines (pKa ~9.0–10.0).[1] Kinetically highly nucleophilic.[1]

-

N5 (Exocyclic): Primary aromatic amine (aniline-like, pKa ~4.0–5.0).[1] Less nucleophilic due to resonance delocalization into the benzene ring.

The Challenge: Under standard reductive amination conditions (neutral pH), the aliphatic amines (N1/N4) will react with aldehydes significantly faster than the target aniline (N5), leading to uncontrolled poly-alkylation.

The Solution: This guide provides two distinct protocols to achieve selectivity:

-

Protocol A (The "Gold Standard"): Uses transient protection to guarantee regioselectivity.

-

Protocol B (The "Direct Method"): Utilizes pH-controlled kinetic masking to selectively alkylate N5 in one pot.

Pre-Reaction Analysis: The Selectivity Landscape

Before selecting a protocol, understand the protonation states that drive selectivity.

Figure 1: Impact of pH on nucleophile availability.[1] At pH 4-5, the highly basic N1/N4 amines are protonated (ammonium salts) and non-nucleophilic, while the less basic N5 aniline remains partially unprotonated and available for reaction.[1]

Protocol A: Protected Route (High Fidelity)

Recommended For: Late-stage functionalization, precious aldehydes, or GMP scale-up where impurity profiles must be minimized.[1]

Concept

Protect the highly reactive N1/N4 positions with Boc (tert-butyloxycarbonyl) groups, perform the reductive amination on N5, and then deprotect.[1]

Step-by-Step Methodology

Step 1: N1,N4-Protection

-

Dissolve 1,2,3,4-tetrahydroquinoxalin-5-amine (1.0 equiv) in DCM.[1]

-

Add Boc₂O (2.2 equiv) and DMAP (0.1 equiv) or TEA (2.5 equiv).

-

Stir at RT for 4–12 h. The aniline (N5) is too sterically hindered and electronically poor to react with Boc₂O under these mild conditions compared to the ring amines.

-

Workup: Wash with weak acid (0.5 M citric acid) to remove unreacted starting material.[1] Concentrate to obtain 1,4-di(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoxalin-5-amine.

Step 2: Reductive Amination (Standard STAB)

-

Solvent: Dissolve the N1,N4-protected intermediate in 1,2-Dichloroethane (DCE) (0.1 M).

-

Imine Formation: Add the Aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30–60 min to form the imine/hemiaminal.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Reaction: Stir at RT under N₂ for 2–16 h. Monitor by LCMS.[1]

-

Quench: Add saturated aqueous NaHCO₃. Extract with DCM.[1]

Step 3: Deprotection

-

Dissolve the crude alkylated product in DCM/TFA (4:1) or 4M HCl in Dioxane .

-

Stir for 1–2 h.

-

Concentrate and free-base using basic resin or NaHCO₃ wash.[1]

Protocol B: Direct Chemoselective Route (pH Controlled)

Recommended For: Rapid analog synthesis, library generation, or when protection steps are deemed too inefficient.[1]

Concept

By maintaining the reaction pH between 4.0 and 5.0, the aliphatic secondary amines (N1, N4) exist almost exclusively as ammonium ions (inert), while the aniline (N5) remains in equilibrium with its free base form.

Reagents

-

Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃).[2] Note: STAB is less suitable here as it degrades faster in the specific buffers required for this tight pH control.

-

Solvent: Methanol (MeOH).[2]

Step-by-Step Methodology

-

Buffer Preparation: Prepare a solution of ZnCl₂ (0.5 equiv) in MeOH OR use a pre-mixed Acetic Acid/Sodium Acetate buffer (pH 4.5).

-

Expert Tip: ZnCl₂ acts as a Lewis acid to activate the carbonyl and helps complex the aliphatic diamine, further deactivating it.

-

-

Substrate Mixing: Dissolve 1,2,3,4-tetrahydroquinoxalin-5-amine (1.0 equiv) in the buffered MeOH (0.1 M).

-

Aldehyde Addition: Add the Aldehyde (1.0–1.1 equiv).

-

Reduction: Immediately add NaCNBH₃ (1.2–1.5 equiv).

-

Critical: Do not pre-stir for imine formation without the reducing agent, as the equilibrium for aniline imines is unfavorable. NaCNBH₃ reduces the protonated iminium ion as it forms.

-

-

Monitoring: Stir at RT. Check pH every hour; if it rises above 5.5, add drops of glacial acetic acid.[1]

-

Workup:

Comparative Data & Troubleshooting

Reagent Selection Matrix

| Reducing Agent | Selectivity (N5 vs N1/4) | Reaction Rate | Comments |

| NaBH(OAc)₃ (STAB) | Moderate | Fast | Best for Protocol A (Protected).[1] Can lead to N1/N4 alkylation in Protocol B if pH drifts.[1] |

| NaCNBH₃ | High | Slow | Best for Protocol B .[1] Stable at pH 4–5.[1] Toxic (Cyanide). |

| NaBH₄ | Poor | Very Fast | Avoid. Reduces aldehydes to alcohols before imine forms; no pH selectivity.[1] |

| Ti(OiPr)₄ / NaBH₄ | High (Steric) | Moderate | Use for sterically hindered ketones. Ti acts as Lewis Acid.[1][2][3] |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| "Black Tar" / Decomposition | Oxidation of the tetrahydroquinoxaline ring.[1] | Perform all reactions under N₂ or Ar atmosphere. Add antioxidants (e.g., BHT) if necessary.[1] Purify immediately. |

| Over-alkylation (Dialkylation of N5) | Aldehyde is too reactive (e.g., Formaldehyde, Acetaldehyde).[1] | Use Protocol A. Alternatively, use a syringe pump to add the aldehyde slowly over 2 hours. |

| N1/N4 Alkylation (in Protocol B) | pH was too high (>6.0). | Ensure acetic acid is present.[1][4] Use pH paper to verify pH 4–5 throughout the reaction. |

| Low Conversion | Aniline nucleophilicity is too low.[1] | Add a Lewis Acid catalyst (ZnCl₂ or Ti(OiPr)₄).[2] Heat to 40°C (risk of oxidation increases). |

References

-

Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Describes the standard STAB protocol used in Method A.

-

Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. The foundational text for pH-controlled selectivity (Method B).

-

Bunce, R. A., et al. (2009).[1] "Reduction-Reductive Amination Sequence for the Synthesis of Tetrahydroquinolines." Journal of Heterocyclic Chemistry. Provides context on the stability and reactivity of tetrahydro-fused systems.

-

Menche, D., et al. (2006).[1][5] "Hydrogen-Bond-Catalyzed Direct Reductive Amination." Synlett. Discusses thiourea catalysts which can enhance aniline reactivity without harsh acids.

Sources

- 1. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Protecting group strategies for 1,2,3,4-Tetrahydroquinoxalin-5-amine synthesis

Application Note: Orthogonal Protecting Group Strategies for 1,2,3,4-Tetrahydroquinoxalin-5-amine Synthesis

Abstract & Strategic Overview

The synthesis of 1,2,3,4-tetrahydroquinoxalin-5-amine (5-amino-THQ) presents a unique "triangulation" challenge in heterocyclic chemistry. The molecule contains three nucleophilic nitrogen centers with distinct electronic and steric profiles:

-

N1 (Secondary, Distal): Moderately nucleophilic, meta-like relation to C5.[1]

-

N4 (Secondary, Proximal): Sterically hindered by the C5-substituent, ortho-like relation.[1]

-

N5 (Primary, Exocyclic): Aniline-like, electron-rich, but sterically crowded.[1]

Furthermore, the tetrahydroquinoxaline (THQ) core is thermodynamically prone to oxidative aromatization back to the quinoxaline parent. This Application Note details a robust, field-proven protocol utilizing a "Reduce-Protect-Reduce" strategy. By prioritizing the stabilization of the heterocyclic ring before generating the sensitive exocyclic amine, we ensure high fidelity and prevent "black tar" polymerization common in oxidative degradation.

Critical Chemo-Physical Considerations

| Feature | Challenge | Strategic Solution |

| Oxidation Potential | THQs spontaneously aromatize in air to quinoxalines.[1] | Immediate Protection: Cap N1/N4 with electron-withdrawing groups (Boc/Cbz) to raise the oxidation potential. |

| Regioselectivity | N1, N4, and N5 compete for electrophiles. | Steric Leveraging: Use the bulk of the C5-nitro precursor to direct protection to N1 first, then force N4 protection before reducing the nitro group. |

| Solubility | 5-amino-THQ is polar and prone to aggregation.[1] | Lipophilic Masking: Di-Boc protection improves solubility in organic solvents (DCM, EtOAc) for easier purification.[1] |

Strategic Decision Tree (Workflow)

The following flowchart illustrates the logic behind selecting the "Nitro-Retention" route over the "Direct Reduction" route.

Figure 1: Strategic comparison of synthesis routes. Route A isolates the oxidative instability of the ring from the reactivity of the exocyclic amine.

Detailed Protocol: The "Reduce-Protect-Reduce" Method

This protocol yields 1,4-bis(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoxalin-5-amine , a stable, versatile intermediate.[1]

Phase 1: Selective Reduction of the Pyrazine Ring

Objective: Convert 5-nitroquinoxaline to 5-nitro-1,2,3,4-tetrahydroquinoxaline without reducing the nitro group.[1]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Reagents:

-

Procedure:

-

Dissolve starting material in MeOH.[1] Cool to 0°C.

-

Add Acetic Acid.[1] The solution may turn orange/red.

-

Add NaBH4 pellets portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1]

-

Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hex 1:1). The fluorescent quinoxaline spot should disappear.

-

-

Workup:

Phase 2: Exhaustive Protection (N1 & N4)

Objective: Lock the ring nitrogens as carbamates. The 5-nitro group makes N4 sterically hindered and electronically deactivated, so forcing conditions are required for bis-protection.[1]

-

Reagents:

-

Procedure:

-

Validation:

-

Purification:

Phase 3: Nitro Reduction to Aniline

Objective: Reduce the nitro group to the primary amine without cleaving the Boc groups.

-

Reagents:

-

Procedure:

-

Workup:

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| "Black Tar" formation | Oxidation of the THQ ring before protection.[1] | Speed is key. Keep the crude intermediate under Argon. Use degassed solvents for the protection step. |

| Mono-Boc Product only | N4 is too hindered by the 5-nitro group.[1] | Switch solvent to Toluene and increase temp to 110°C. Use LiHMDS (2.2 equiv) followed by Boc2O for irreversible deprotonation.[1] |

| Boc cleavage during reduction | Acidic conditions during Fe reduction.[1] | Ensure the Fe/NH4Cl reaction is buffered. If using H2/Pd, ensure the solvent is neutral (no acetic acid). |

References

-

General Synthesis of Tetrahydroquinoxalines

- Title: "Metal-free cascade reactions for one-pot tetrahydroquinoxaline construction through nitroarene reduction..."

- Source:New Journal of Chemistry, 2023.

-

URL:[Link]

-

Regioselective Functionalization

-

Oxidation Sensitivity & Stabilization

-

Reduction Methodologies

Sources

- 1. Synthesis and 5-hydroxytryptamine (5-HT) activity of 2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-(6H)ones and 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metal-free cascade reactions for one-pot tetrahydroquinoxaline construction through nitroarene reduction and imine hydrogenation with water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]

Application Note: Strategies for the One-Pot Synthesis of Substituted 1,2,3,4-Tetrahydroquinoxalines

Topic: One-pot synthesis methods for substituted 1,2,3,4-tetrahydroquinoxalines Content Type: Detailed Application Notes and Protocols

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for CETP inhibitors, anti-inflammatory agents, and HIV-1 reverse transcriptase inhibitors.[1] While traditional methods involve a two-step process (synthesis of the aromatic quinoxaline followed by reduction), modern drug discovery demands efficient one-pot protocols to maximize throughput and minimize purification bottlenecks.

This guide details three distinct methodologies selected for their reliability and specific utility:

-

Method A (Asymmetric): Iridium-catalyzed hydrogenation for high-value chiral intermediates.[2]

-

Method B (Green/Cascade): Metal-free reduction using diboron reagents (

) and water. -

Method C (High-Throughput): General-purpose condensation-reduction for combinatorial library generation.

Strategic Selection Guide

Choose the optimal protocol based on your substrate's stereochemical requirements and functional group tolerance.

Figure 1: Decision tree for selecting the appropriate synthesis pathway.

Protocol A: Asymmetric Hydrogenation (The "Gold Standard")

Objective: Synthesis of optically active THQs from quinoxalines.[3] Mechanism: Iridium-catalyzed outer-sphere hydride transfer.

Scientific Grounding

For pharmaceutical applications, controlling the stereocenter at the C2/C3 position is critical. The use of chiral cationic Iridium(I) complexes with bisphosphine ligands (e.g., (S)-SegPhos or (R)-Difluorphos) enables enantioselectivities often exceeding 95% ee. The addition of iodine (

Experimental Protocol

Reagents:

-

Substrate: 2-substituted quinoxaline (1.0 equiv)

-

Catalyst:

(0.5 mol%) -

Ligand: (S)-SegPhos or (S)-Difluorphos (1.1 mol%)

-

Additive:

(5 mol%)[4] -

Solvent: Anhydrous Toluene or Methanol

-

Gas: Hydrogen (

)[4]

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a glovebox (Ar atmosphere), mix

and the chiral ligand in toluene. Stir for 10-15 minutes until the solution turns clear orange/red. -

Substrate Addition: Add the quinoxaline substrate and iodine (

) additive directly to the catalyst solution. -

Pressurization: Transfer the reaction vessel to a stainless steel autoclave. Purge with

three times. -

Reaction: Pressurize to 50 bar (700 psi) . Stir at room temperature (

) for 12–18 hours.-

Note: Lower pressures (10 bar) may work but often require longer reaction times or higher catalyst loading.

-

-

Quench & Workup: Release pressure carefully. Concentrate the solvent in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Critical: THQs are sensitive to air oxidation. Store the purified product under Argon immediately.

-

Key Performance Indicators:

-

Conversion: >98% (monitor via NMR).

-

Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Green Metal-Free Cascade

Objective: Synthesis of THQs directly from nitroarenes or diamines using water as a hydrogen source.[5] Mechanism: Diboron-mediated reduction.

Scientific Grounding

This method utilizes bis(catecholato)diboron (

Experimental Protocol

Reagents:

-

Substrate: o-phenylenediamine (or 2-nitroaniline) (1.0 mmol)

-

Coupling Partner:

-ketoester or 1,2-diketone (1.0 mmol) -

Reductant:

(2.5 equiv) -

Solvent:

(5.0 equiv) in Acetonitrile (

Step-by-Step Workflow:

-

Assembly: In a sealed tube, combine the amine source, ketone, and

. -

Activation: Add water and acetonitrile.

-

Heating: Heat the mixture to 80°C for 12 hours.

-

Visual Check: The reaction typically transitions from a suspension to a clear solution as the

is consumed.

-

-

Workup: Dilute with EtOAc, wash with brine to remove boric acid byproducts.

-

Purification: Silica gel chromatography.

Protocol C: One-Pot Condensation-Reduction (Library Scale)

Objective: Rapid generation of racemic THQ libraries for SAR (Structure-Activity Relationship) studies.

Scientific Grounding

This is a robust "reductive amination-like" approach. The condensation of 1,2-diamines with

Experimental Protocol

Reagents:

-

Substrate: Substituted o-phenylenediamine (1.0 equiv)

-

Electrophile:

-bromoketone (1.0 equiv) -

Base:

(2.0 equiv) -

Reductant:

(2.0 equiv) or -

Solvent: MeOH/DCM (1:1)

Step-by-Step Workflow:

-

Condensation: Dissolve diamine and base in MeOH/DCM. Add

-bromoketone dropwise at -

Cyclization: Allow to warm to RT and stir for 2–4 hours. Monitor TLC for the disappearance of diamine.

-

Reduction (One-Pot):

-

Option A (Chemical): Cool back to

. Add -

Option B (Catalytic): Add 10% Pd/C (5 wt%) and attach a hydrogen balloon. Stir overnight.

-

-

Workup: Quench with saturated

. Extract with DCM.

Comparative Data Analysis

| Feature | Method A (Ir-Cat) | Method B (Green/B2cat2) | Method C (Condensation) |

| Enantioselectivity | High (>90% ee) | N/A (Racemic) | N/A (Racemic) |

| Atom Economy | High | Moderate (Boron waste) | High |

| Cost | High (Ir catalyst, Ligands) | Moderate ( | Low |

| Operational Ease | Low (High Pressure) | High (Open flask/Seal tube) | High (Standard glassware) |

| Substrate Scope | Quinoxalines only | Nitroarenes/Diamines | Diamines + Ketones |

Mechanistic Visualization (Method A)

Understanding the Iridium cycle is crucial for troubleshooting low yields or poor enantioselectivity.

Figure 2: Simplified catalytic cycle for the Iridium-catalyzed asymmetric hydrogenation of quinoxalines.

Expert Insights: Stability & Troubleshooting

The Oxidation Problem: 1,2,3,4-Tetrahydroquinoxalines are electron-rich and prone to oxidative dehydrogenation (reverting to the aromatic quinoxaline) upon exposure to air and light.

Storage Protocol:

-

Immediate: Flush storage vials with Argon or Nitrogen immediately after use.

-

Long-term: Store at -20°C in the dark.

-

Stabilizers: In some cases, converting the THQ to its HCl salt significantly improves oxidative stability for long-term storage.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Conversion (Method A) | Catalyst poisoning or low | Increase pressure to 70 bar; ensure substrate is free of sulfur/amine impurities. |

| Low ee% (Method A) | Incorrect additive or temperature too high. | Add |

| Product turns dark (All) | Oxidation to quinoxaline. | Perform workup under inert atmosphere; store in dark. |

References

-

Zhou, Y.-G., et al. (2003).[2] Iridium-Catalyzed Asymmetric Hydrogenation of Quinoxalines. Journal of the American Chemical Society .[3] Link

-

Rueping, M., et al. (2011). Asymmetric Transfer Hydrogenation of Quinoxalines. Angewandte Chemie International Edition . Link

-

Wang, C., et al. (2022). Metal-free cascade reactions for one-pot tetrahydroquinoxaline construction through nitroarene reduction and imine hydrogenation with water. New Journal of Chemistry . Link

-

Fan, Q.-H., et al. (2008). Asymmetric Hydrogenation of Quinoxalines with Diphosphinite Ligands. Organic Letters . Link

Sources

- 1. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Metal-free cascade reactions for one-pot tetrahydroquinoxaline construction through nitroarene reduction and imine hydrogenation with water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Tetrahydroquinoxaline synthesis [organic-chemistry.org]

Application Note: Scalable Synthesis of 1,2,3,4-Tetrahydroquinoxalin-5-amine

This application note details the scalable synthesis of 1,2,3,4-Tetrahydroquinoxalin-5-amine (also known as 5-amino-1,2,3,4-tetrahydroquinoxaline).[1] This scaffold is a critical intermediate in the synthesis of alpha-2 adrenergic agonists (e.g., Brimonidine analogs) and various kinase inhibitors.

The guide prioritizes a two-step, high-yielding sequence designed for scalability, moving from commercially available starting materials to a stable salt form of the target.[1]

Abstract & Target Profile

This protocol describes the synthesis of 1,2,3,4-Tetrahydroquinoxalin-5-amine (CAS: N/A for specific isomer; generic THQ core CAS: 34413-35-9).[1] The route utilizes 3-nitro-1,2-phenylenediamine as the starting material, proceeding through a cyclization with glyoxal followed by a "global" catalytic hydrogenation.[1] This approach avoids expensive hydrides (LiAlH4) and hazardous waste streams, making it suitable for multi-gram to kilogram scale-up.[1]

Target Molecule Data

| Property | Specification |

| IUPAC Name | 1,2,3,4-Tetrahydroquinoxalin-5-amine |

| Structure | Bicyclic: Benzene fused to piperazine |

| Molecular Formula | C₈H₁₁N₃ |

| Molecular Weight | 149.19 g/mol |

| Appearance | Viscous oil (Free base) / Off-white solid (HCl Salt) |

| Solubility | Soluble in MeOH, DMSO, Water (as salt) |

Retrosynthetic Strategy

The synthesis is designed around the "Construct then Reduce" principle. We first build the aromatic quinoxaline core, which is stable and easy to purify, before performing a global reduction to the final tetrahydro- state.

Pathway Logic[1]

-

Cyclization: Condensation of an ortho-diamine with a 1,2-dicarbonyl (Glyoxal) is the most atom-economical method to form the quinoxaline core.[1]

-

Global Reduction: Instead of stepwise reduction, we utilize Heterogeneous Catalytic Hydrogenation (Pd/C) to simultaneously reduce the nitro group to an aniline AND saturate the pyrazine ring to a piperazine. This collapses three synthetic steps into one unit operation.[1]

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available 3-nitro-1,2-phenylenediamine.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 5-Nitroquinoxaline

Objective: Cyclization of the diamine precursor.[1] Scale: 50 g Batch

Reagents:

-

3-Nitro-1,2-phenylenediamine (CAS: 3694-52-8): 50.0 g (0.326 mol)[1]

-

Glyoxal (40% w/w in H₂O): 56.8 g (approx. 47 mL, 0.392 mol, 1.2 eq)

-

Ethanol (95%): 400 mL

-

Sodium Bisulfite (NaHSO₃): 1.0 g (Anti-oxidant additive)[1]

Procedure:

-

Dissolution: In a 1 L round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the 3-nitro-1,2-phenylenediamine (50 g) in Ethanol (350 mL). Heat to 60°C to facilitate partial dissolution.[1]

-

Addition: Add the Glyoxal solution (47 mL) dropwise over 20 minutes. The reaction is exothermic; ensure the temperature does not exceed 75°C.

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) for 3 hours. The suspension will darken and eventually become a clear, dark orange/brown solution.

-

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The starting diamine (lower R_f) should disappear, replaced by the less polar quinoxaline product.

-

Workup (Crystallization):

-

Cool the reaction mixture slowly to room temperature, then to 0-5°C in an ice bath.

-

The product, 5-nitroquinoxaline , will precipitate as yellow-brown needles.[1]

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold Ethanol (50 mL) followed by Diethyl Ether (50 mL) to remove residual glyoxal and water.

-

-

Drying: Dry in a vacuum oven at 45°C for 6 hours.

Expected Yield: 45–50 g (80–88%) Characterization: ¹H NMR (CDCl₃) should show aromatic protons in the 7.5–9.0 ppm range. The pyrazine protons appear as a singlet or pair of doublets around 8.9–9.0 ppm.

Step 2: One-Pot Global Hydrogenation

Objective: Simultaneous reduction of the nitro group and the pyrazine ring.[1] Safety Note: Hydrogen gas is flammable.[1] Pd/C is pyrophoric when dry.[1] Use a simplified inerting procedure.

Reagents:

-

5-Nitroquinoxaline (from Step 1): 20.0 g (0.114 mol)[1]

-

10% Palladium on Carbon (Pd/C), 50% wet: 2.0 g (10 wt% loading)[1]

-

Methanol: 200 mL

-

Acetic Acid (Glacial): 5 mL (Promotes ring reduction kinetics)[1]

-

Hydrogen Gas (H₂): Balloon or low-pressure Parr shaker (30-50 psi)[1]

Procedure:

-

Inerting: Purge a 500 mL hydrogenation vessel (or heavy-walled flask) with Nitrogen (N₂).[1]

-

Loading: Add 5-Nitroquinoxaline (20 g) and Methanol (200 mL). Add Acetic Acid (5 mL).

-

Catalyst Addition: Under a gentle stream of Nitrogen, carefully add the Pd/C catalyst . (Keep catalyst wet to prevent ignition).[1]

-

Hydrogenation:

-

Seal the vessel. Evacuate and backfill with N₂ (3x).

-

Evacuate and backfill with H₂ (3x).[1]

-

Pressurize to 40 psi (approx. 2.7 bar) or use a double-balloon setup.

-

Stir vigorously at Room Temperature for 12–18 hours.

-

Note: The reaction is complete when H₂ consumption ceases. The solution will turn from dark brown to pale yellow/colorless.

-

-

Filtration:

-

Purge the vessel with N₂.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Methanol (50 mL).

-

Safety: Immediately wet the used filter cake with water before disposal to prevent pyrophoric ignition.

-

-

Isolation (Salt Formation):

-

The filtrate contains the free base (prone to oxidation).

-

To isolate as the stable salt: Cool the filtrate to 0°C.

-

Add 4M HCl in Dioxane (60 mL) or bubble HCl gas.

-

Evaporate the solvent under reduced pressure to roughly 20% volume.

-

Add Acetone or Diethyl Ether to precipitate the hydrochloride salt.

-

Filter the white/off-white solid.[1]

-

Expected Yield: 18–22 g (as Dihydrochloride salt, >85%) Storage: Store at -20°C under Argon/Nitrogen.[1]

Process Validation & Analytical Data

Reaction Mechanism & Pathway

The hydrogenation proceeds in a specific order. The nitro group is reduced rapidly to the aniline (5-aminoquinoxaline), followed by the slower reduction of the pyrazine ring to the piperazine ring.

Figure 2: Kinetic pathway of the one-pot hydrogenation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Reduction | Catalyst poisoning or H₂ depletion.[1] | Check H₂ pressure. Add fresh catalyst (10% wt). Increase pressure to 60 psi. |

| Dark Product Color | Oxidation of the electron-rich aniline.[1] | Perform all workups under N₂ atmosphere. Isolate immediately as HCl salt. |

| Low Yield (Step 1) | Temperature too high (polymerization).[1] | Keep reaction <80°C. Ensure dropwise addition of glyoxal. |

| Ring not reducing | Acid promoter missing. | Ensure Acetic Acid is added in Step 2; protonation activates the pyrazine ring for reduction. |

References

-

Synthesis of Quinoxaline Core

-

Reduction Protocols

- Methodology: Catalytic hydrogen

- Source:Organic Process Research & Development (OPRD). "Scalable reduction of quinoxalines."

-

Context: Standard Pd/C hydrogenation conditions for nitro and heterocyclic ring reduction.[1]

-

Precursor Data

-

Target Class Context

- Context: Use of tetrahydroquinoxalines in drug discovery (Brimonidine/Adrenergic agonists).

-

Source:[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 1,2,3,4-Tetrahydroquinoxalin-5-amine

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 1,2,3,4-Tetrahydroquinoxalin-5-amine. The following question-and-answer format directly addresses common challenges and offers field-proven insights to optimize your crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of 1,2,3,4-Tetrahydroquinoxalin-5-amine?

A1: Based on the structure, which contains both aromatic and amine functionalities, a logical starting point is to screen a range of solvents with varying polarities. For aromatic amines, a common strategy involves using a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]

A primary screening panel should include:

-

Protic Solvents: Ethanol, Methanol, Isopropanol (IPA)

-

Aprotic Polar Solvents: Acetonitrile, Ethyl Acetate (EtOAc), Acetone

-

Aprotic Nonpolar Solvents: Toluene, Hexanes, Cyclohexane

-

Chlorinated Solvents: Dichloromethane (DCM)

Given that many aromatic ring-containing compounds can yield good crystals in acetonitrile or ethanol, these are excellent starting points.[2] Sometimes, a small amount of a co-solvent like DCM may be necessary to achieve initial dissolution.[2]

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too supersaturated or the presence of impurities that depress the melting point.

Troubleshooting Steps:

-

Increase Solvent Volume: The most straightforward solution is to return the mixture to the heat source and add more of the primary solvent to reduce the level of supersaturation.[3]

-

Use a Co-solvent System: If a single solvent isn't working, a mixed solvent system can be effective. Start by dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until turbidity (cloudiness) appears.[4] Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.

-

Charcoal Treatment: If impurities are suspected, adding activated charcoal to the hot solution can help adsorb them. Heat the solution with charcoal for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[3]

Q3: I am getting very poor crystal yield. What are the likely causes and solutions?

A3: A low yield (e.g., less than 20%) can be frustrating. Several factors could be at play:

-

Excessive Solvent: Using too much solvent is a common cause, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[3] To check for this, take a small sample of the mother liquor and allow the solvent to evaporate. A large amount of residue indicates that significant product was lost.[3] You can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again.

-

Inappropriate Solvent Choice: The solubility curve of the compound in the chosen solvent may not be steep enough, meaning there isn't a large difference in solubility between the hot and cold temperatures. Re-screening for a more suitable solvent is recommended.

-

Premature Crystallization During Hot Filtration: If the solution cools too much during a hot filtration step, the product can crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

Q4: No crystals are forming, even after the solution has cooled for an extended period. What should I do?

A4: The absence of crystal formation is usually due to either insufficient supersaturation or a high nucleation energy barrier.

Inducing Crystallization:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

-

Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[3]

-

Reduce Solvent Volume: Carefully heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[3]

-

Lower the Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a refrigerator to further decrease the solubility.

Troubleshooting Guide: Solvent Selection Workflow

This guide presents a systematic approach to selecting an optimal solvent system for the crystallization of 1,2,3,4-Tetrahydroquinoxalin-5-amine.

Diagram: Solvent Selection Workflow

Caption: A logical workflow for selecting a suitable crystallization solvent.

Experimental Protocol: Small-Scale Solvent Screening

Objective: To rapidly identify promising single solvents for crystallization.

Materials:

-

Crude 1,2,3,4-Tetrahydroquinoxalin-5-amine (approx. 100 mg)

-

Selection of test solvents (e.g., Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Hexane, Water)

-

Small test tubes or vials (e.g., 1 mL)

-

Glass stirring rod

-

Hot plate or water bath

-

Ice bath

Procedure:

-

Place a small amount (approx. 10-20 mg) of the crude solid into several separate test tubes.

-

To each tube, add a different solvent dropwise at room temperature, stirring after each addition.

-

Observation 1: Note if the compound dissolves completely in a small amount of cold solvent. If it does, that solvent is likely unsuitable for single-solvent recrystallization as the recovery would be poor.[4]

-

For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture while continuing to add the solvent dropwise until the solid just dissolves.

-

Observation 2: Note if the compound is soluble in the hot solvent. An ideal solvent will dissolve the compound at or near its boiling point.

-

Allow the clear, hot solutions to cool slowly to room temperature.

-

If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod.

-

If crystals still do not form, place the tube in an ice bath for 15-20 minutes.

-

Observation 3: Record which solvents yielded a good quantity of crystalline solid upon cooling.

Data Presentation: Solvent Screening Results (Hypothetical)

| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Notes |

| Ethanol | Sparingly Soluble | Soluble | Yes, fine needles | Good potential candidate. |

| Acetonitrile | Sparingly Soluble | Soluble | Yes, small prisms | Good potential candidate. |

| Ethyl Acetate | Soluble | Very Soluble | Poor yield | Too soluble at room temperature. |

| Toluene | Insoluble | Sparingly Soluble | No | Insufficient solubility even when hot. |

| Hexane | Insoluble | Insoluble | No | Unsuitable as a single solvent. |

| Water | Insoluble | Insoluble | No | Unsuitable as a single solvent. |

Advanced Troubleshooting

Q5: My compound is an amine. Are there any special considerations for crystallization?

A5: Yes, the basicity of the amine group can be leveraged.

-

Acid-Base Chemistry: For amines that are difficult to crystallize as the free base, forming a salt can be an effective strategy.[5] This can be achieved by dissolving the amine in a suitable solvent (like ethanol or isopropanol) and adding an acid (e.g., a solution of HCl in ether or acetic acid).[5][6] The resulting salt often has very different solubility properties and may crystallize more readily.

-

Oxidation: Aromatic amines can be susceptible to oxidation, which may manifest as a darkening of the color of the solution or the final crystals.[6] To minimize this, it is advisable to use fresh, high-purity solvents and consider performing the crystallization under an inert atmosphere (e.g., nitrogen or argon) if the problem persists.

Diagram: Troubleshooting Common Crystallization Issues

Caption: A decision tree for troubleshooting common crystallization problems.

References

-

How to recrystallization amine compound and it is not soluble in common organic solvents . (2021, January 19). ResearchGate. Retrieved from [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4 . (2022, July 8). YouTube. Retrieved from [Link]

-

What's the best solvent to remove these crystals and recrystallize it? . (2024, January 13). Reddit. Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Guide for crystallization . Retrieved from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. Retrieved from [Link]

-

2.2.4.6F: Troubleshooting . (2022, August 16). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Quinoxaline Hydrogenation

Status: Operational Ticket ID: QX-HYDRO-552 Assigned Specialist: Senior Application Scientist Subject: Diagnostics and remediation of catalyst deactivation during the reduction of quinoxaline to 1,2,3,4-tetrahydroquinoxaline.

Diagnostic Triage: The "Why is it Failing?" Matrix

Before altering your reaction parameters, use this diagnostic matrix to identify the specific mode of failure. In quinoxaline hydrogenation, "poisoning" is often a misdiagnosis for product inhibition or pore blocking .

| Symptom | Probable Cause | Mechanism | Verification Test |

| Immediate Inactivity | Feedstock Impurity | Irreversible Poisoning: Sulfur (thiols/thiophenes) or heavy metals in the starting material block active sites immediately. | The "Spike" Test: Add a standard alkene (e.g., styrene). If it fails to reduce, the catalyst is dead. |

| Fast Start | Product Inhibition | Competitive Adsorption: The basic Nitrogen in the product (tetrahydroquinoxaline) binds to the metal surface more strongly than the reactant. | Acid Check: Add 1.0 eq of Acetic Acid or TFA. If rate recovers, it was N-coordination inhibition. |

| Slow, Linear Decline | Pore Blocking / Fouling | Oligomerization: High concentrations of intermediates polymerize on the support, physically blocking pores. | Wash Test: Filter catalyst, wash with hot ethanol, and reuse. If activity returns, it was physical fouling. |

| Loss of Selectivity | Metal Leaching / Sintering | Surface Area Loss: Thermal agglomeration of Pd/Pt nanoparticles reduces the Turnover Frequency (TOF). | TEM / ICP-MS: Check filtrate for metal content (Leaching) or TEM for particle size growth (Sintering). |

Deep Dive: The Nitrogen Trap (Self-Poisoning)

User Question: “My reaction starts vigorously on Pd/C but stops at 60% conversion. Adding more catalyst helps briefly, then it stops again. Why?”

Technical Insight: You are likely experiencing Autocatalytic Poisoning (Product Inhibition). Quinoxaline contains pyrazine-like nitrogens which are moderately basic. However, the product, 1,2,3,4-tetrahydroquinoxaline , contains a secondary amine which is significantly more basic and nucleophilic.

-

The Mechanism: The secondary amine lone pair (

-donor) binds strongly to the electron-deficient metal surface (Pd/Pt). -

The Competition: As the concentration of product increases, it outcompetes the quinoxaline substrate for active sites.

-

The Result: The catalyst surface becomes saturated with product molecules that refuse to desorb, effectively "choking" the reaction.

Visualization: The Product Inhibition Loop

The following diagram illustrates the decision logic and the mechanism of inhibition vs. acid promotion.

Caption: Logic flow for diagnosing product inhibition and the mechanistic resolution using acid promotion.

The Invisible Killers: Sulfur and Halides

User Question: “I am using a new batch of quinoxaline from a different supplier. My standard Pd/C protocol yields 0% conversion. Is the catalyst bad?”

Technical Insight: If the catalyst works on other substrates, your new quinoxaline batch likely contains organosulfur impurities (thiophenes, mercaptans) derived from coal-tar synthesis routes. Sulfur is a spectator poison ; it adsorbs irreversibly to Pd/Pt sites, permanently deactivating them even at ppm levels.

User Question: “I’m reducing a chloro-quinoxaline. The reaction worked once but failed on recycling. Why?”

Technical Insight: This is Dehalogenation Poisoning .

-